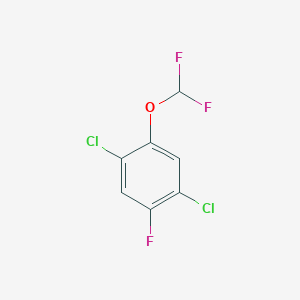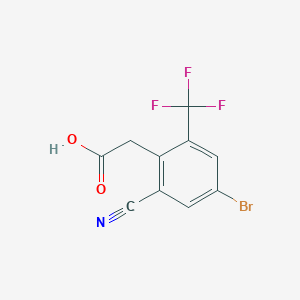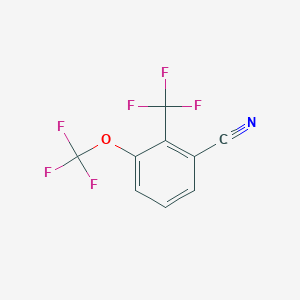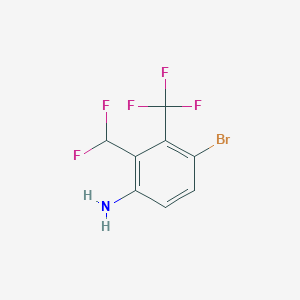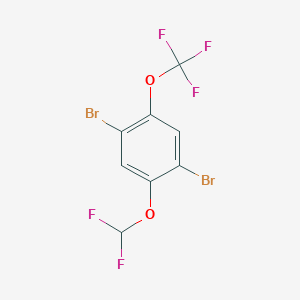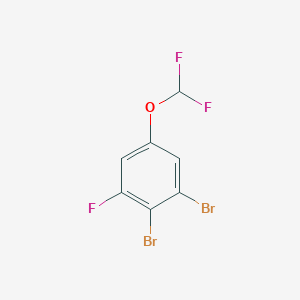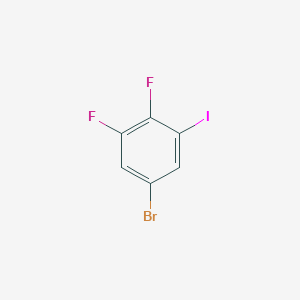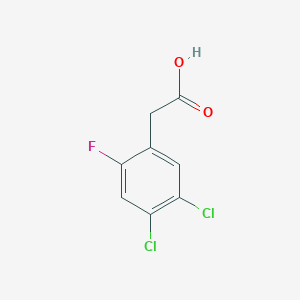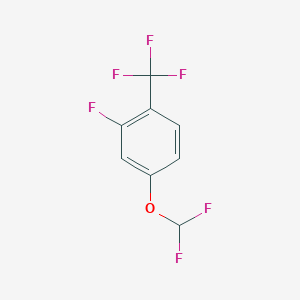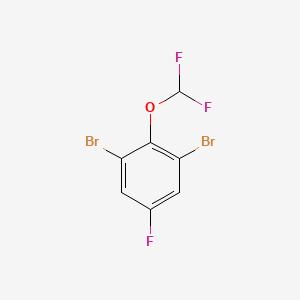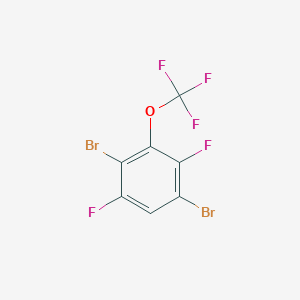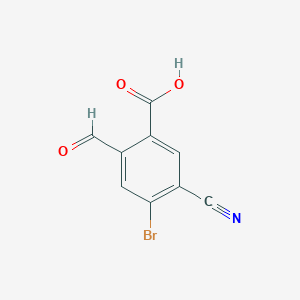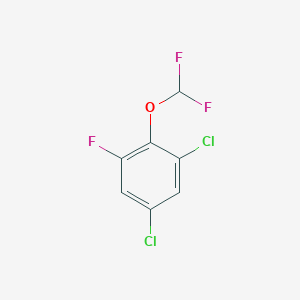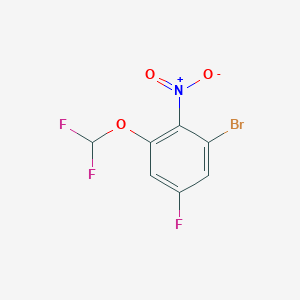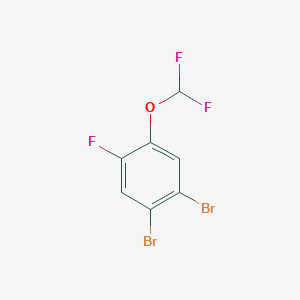
1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene
Overview
Description
1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene: is an organic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable benzene derivative. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure conditions to ensure selective substitution on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to obtain high-purity products. The specific methods and conditions can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzene compounds .
Scientific Research Applications
Chemistry: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene is used as a building block in organic synthesis, enabling the preparation of more complex molecules for research and development .
Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it valuable for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific reaction conditions and reagents used. The compound’s bromine and fluorine atoms can participate in electrophilic and nucleophilic substitution reactions, influencing the overall reactivity and selectivity of the compound .
Comparison with Similar Compounds
- 1,2-Dibromo-4,5-difluorobenzene
- 1,4-Dibromo-2,5-difluorobenzene
- 1,2-Dibromo-4-(difluoromethoxy)-3-ethoxy-5-fluorobenzene
Comparison: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine groups on the benzene ring, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct properties that can be leveraged in specific chemical reactions and industrial processes.
Properties
IUPAC Name |
1,2-dibromo-4-(difluoromethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQAIOWOMNUCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


